

Technical Monograph: Dipentyltin Dichloride (DPDC)

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Compound of Interest

Compound Name: Dipentyltin dichloride

CAS No.: 1118-42-9

Cat. No.: B072983

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Structural Analysis, Synthesis, and Toxicological Mechanisms[1]

Part 1: Executive Summary & Chemical Identity[1]

Dipentyltin dichloride (DPDC), also known as Dichlorodipentylstannane (CAS: 1118-42-9), represents a critical inflection point in the homologous series of dialkyltin compounds.[1] While its butyl (C4) and octyl (C8) analogs are industrially ubiquitous as PVC stabilizers and biocides, DPDC (C5) serves as a vital research tool for elucidating Structure-Activity Relationships (SAR) in organometallic toxicology and pharmacology.[1]

Unlike dibutyltin dichloride (DBDC), which is primarily hepatotoxic and immunotoxic, DPDC exhibits a distinct toxicological profile characterized by potent pulmonary selectivity.[1] This shift in target organ pathology—from the bile duct (C4) to the lung (C5)—makes DPDC an essential subject for researchers studying the lipophilic drivers of organometallic toxicity.[1]

Table 1: Physicochemical Profile

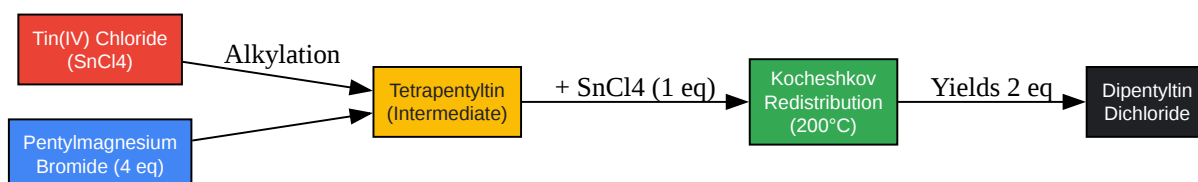
Property	Data	Source
CAS Registry Number	1118-42-9	[1]
IUPAC Name	Dichlorodipentylstannane	[1]
Molecular Formula	C ₁₀ H ₂₂ Cl ₂ Sn	[1]
Molecular Weight	331.90 g/mol	[1]
Boiling Point	163 °C @ 10 Torr	[1]
Physical State	Low-melting solid or viscous liquid	[2]
Solubility	Soluble in organic solvents (DCM, Ethanol); Hydrolyzes in water	[2]

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of **Dipentyltin dichloride** via Grignard alkylation. Scale: Laboratory Research (10 mmol scale).

Mechanism: The synthesis relies on the controlled alkylation of tin(IV) chloride using pentylmagnesium bromide.[1] Unlike tetra-alkylation, stopping at the dialkyl stage requires precise stoichiometry or a redistribution step (Kocheshkov reaction).[1] The protocol below utilizes a redistribution approach for higher purity, as direct partial alkylation often yields a mixture of mono-, di-, and tri-alkyl products.

Workflow Diagram (DOT)



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Figure 1: Synthesis of DPDC via the Kocheshkov redistribution method to ensure high selectivity for the dialkyl species.[1]

Step-by-Step Protocol

- Precursor Preparation (Tetrapentyltin):
 - Reagents: Pentylmagnesium bromide (2.0 M in ether, 4.4 eq), Tin(IV) chloride (1.0 eq).[1]
 - Procedure: Under inert Argon atmosphere, add SnCl₄ dropwise to the Grignard reagent at 0°C. Reflux for 4 hours to ensure complete tetra-alkylation.
 - Workup: Quench with dilute HCl. Extract organic layer, dry over MgSO₄, and remove solvent.[1] Distill the resulting oil to obtain pure Tetrapentyltin.[1]
- Redistribution (Kocheshkov Reaction):
 - Rationale: Direct synthesis of R₂SnCl₂ is difficult to control.[1] Redistribution of R₄Sn with SnCl₄ is thermodynamically favored to produce R₂SnCl₂. [1]
 - Reaction:
 - Procedure: Mix equimolar amounts of Tetrapentyltin and SnCl₄ in a sealed tube or high-pressure vessel.
 - Conditions: Heat to 200°C for 2–3 hours. No solvent is required.[1]
 - Purification: The resulting product is purified via vacuum distillation (bp 163°C @ 10 Torr). [1]

Part 3: Toxicological Profile & Mechanism[1]

The toxicity of dialkyltins is strictly governed by the alkyl chain length.[1] This phenomenon is a classic example of lipophilicity-dependent organ targeting.[1]

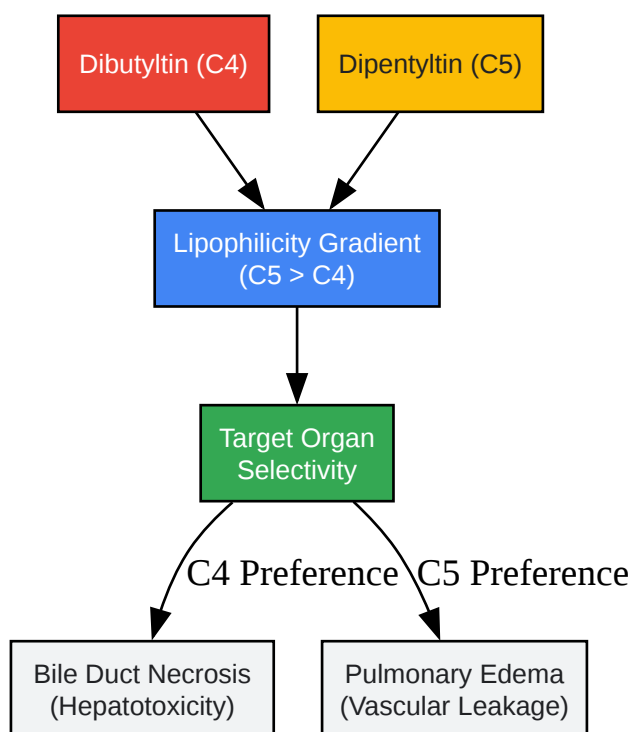
- Dibutyltin (C₄): Targets the bile duct and liver (hepatotoxic).[1]
- Dipentyltin (C₅): Targets the lungs (pulmonary edema).[1]

- Dioctyltin (C8): Significantly lower toxicity; targets the thymus (immunotoxic).[1]

Mechanistic Insight: The Pulmonary Shift

Research indicates that DPDC causes severe pulmonary congestion and edema in rats at intravenous doses of 20 mg/kg [3].[1][2] The mechanism likely involves the interaction of the organotin moiety with dithiol groups in mitochondrial enzymes (e.g., pyruvate dehydrogenase).[1] The specific lipophilicity of the pentyl chain allows for accumulation in the highly perfused pulmonary capillary bed, leading to increased vascular permeability and fluid extravasation.[1]

Comparative Toxicity Pathway (DOT)[1]



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Figure 2: Structure-Toxicity relationship showing the divergence of target organs based on alkyl chain length.[1]

Part 4: Therapeutic Potential (Antitumor Activity)[1][3]

Organotin(IV) compounds are investigated as non-platinum antitumor agents.[1] They function similarly to Cisplatin but often exhibit activity against Cisplatin-resistant lines.[1]

- Mechanism of Action:
 - DNA Binding: The Sn atom coordinates with the phosphate backbone of DNA, causing structural distortion.[1]
 - Protein Inhibition: High affinity for thiol (-SH) groups in cysteine-rich proteins, disrupting cytoskeletal integrity and mitochondrial function.[1]
- Relevance of DPDC:
 - While dimethyl and diphenyl derivatives are more common in literature, dipentyltin derivatives are studied to optimize the hydrophilic/lipophilic balance (HLB).[1]
 - Higher lipophilicity (C5 vs C1) enhances passive diffusion across the cell membrane but increases systemic toxicity.[1] Researchers utilize DPDC ligands (e.g., dithiocarbamates) to dampen systemic toxicity while maintaining cytotoxicity against tumor cells [4].[1]

Part 5: Safety & Handling

Hazard Class: Organotin (Toxic).[1]

- Acute Effects: Severe irritant to skin and eyes.[1] Inhalation of vapors or dust may cause lung edema (delayed onset).[1]
- PPE Requirements:
 - Respiratory: NIOSH-approved respirator with organic vapor cartridges (P100).[1]
 - Skin: Nitrile gloves (double-gloved recommended) and Tyvek lab coat.[1]
 - Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.
- Decontamination: Spills should be treated with a solution of 5% potassium permanganate to oxidize the organotin, followed by absorption with vermiculite.[1]

References

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Sources

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